molecular formula C18H20N2O B13706827 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine

3-[7-(Benzyloxy)-3-indolyl]-1-propanamine

Cat. No.: B13706827
M. Wt: 280.4 g/mol
InChI Key: ODCRDYDHQIZHLT-UHFFFAOYSA-N
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Description

3-[7-(Benzyloxy)-3-indolyl]-1-propanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by a benzyloxy group using benzyl chloride in the presence of a base.

    Formation of the Propanamine Side Chain: The propanamine side chain can be introduced through a reductive amination reaction, where the indole derivative reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the indole ring or the benzyloxy group, resulting in the formation of reduced indole derivatives or benzyl alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) and nitronium ion (NO2+) are used under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced indole derivatives and benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-[7-(Benzyloxy)-3-indolyl]-1-propanamine has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[7-(Benzyloxy)-3-indolyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes and proteins. The indole core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyloxy-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of a propanamine side chain.

    (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid: Contains a pyrroloindole core and an acetic acid side chain.

Uniqueness

3-[7-(Benzyloxy)-3-indolyl]-1-propanamine is unique due to its specific combination of the benzyloxy group and the propanamine side chain, which can influence its chemical reactivity and biological activity. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-(7-phenylmethoxy-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C18H20N2O/c19-11-5-8-15-12-20-18-16(15)9-4-10-17(18)21-13-14-6-2-1-3-7-14/h1-4,6-7,9-10,12,20H,5,8,11,13,19H2

InChI Key

ODCRDYDHQIZHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCCN

Origin of Product

United States

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